Methyl 1-[2-(methanesulfonamido)propanoyl]pyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-[2-(methanesulfonamido)propanoyl]pyrrolidine-2-carboxylate is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyrrolidine ring, a carboxylate ester group, and a methanesulfonamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[2-(methanesulfonamido)propanoyl]pyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine-2-carboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol to form the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[2-(methanesulfonamido)propanoyl]pyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The methanesulfonamido group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamido group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Substituted sulfonamides
Scientific Research Applications
Methyl 1-[2-(methanesulfonamido)propanoyl]pyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of Methyl 1-[2-(methanesulfonamido)propanoyl]pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The sulfonamido group can mimic the structure of natural substrates, allowing the compound to bind to enzymes and inhibit their activity. This inhibition can disrupt metabolic pathways and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-[3-(methylsulfanyl)propanoyl]pyrrolidine-2-carboxylate
- Methyl 1-(naphthalen-2-ylsulfonyl)pyrrolidine-2-carboxylate
Uniqueness
Methyl 1-[2-(methanesulfonamido)propanoyl]pyrrolidine-2-carboxylate is unique due to the presence of the methanesulfonamido group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to participate in specific reactions and interact with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 1-[2-(methanesulfonamido)propanoyl]pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5S/c1-7(11-18(3,15)16)9(13)12-6-4-5-8(12)10(14)17-2/h7-8,11H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDWXUBLLDYDQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)OC)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.